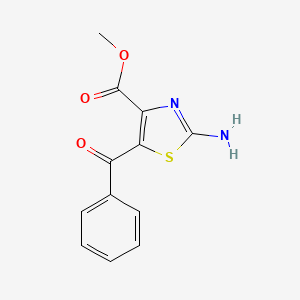

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-17-11(16)8-10(18-12(13)14-8)9(15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYDLGSJYYLWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemical research, methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate serves as an intermediate in synthesizing more complex heterocyclic compounds. Its structural versatility allows for the modification of the thiazole core to develop new compounds with potential biological activities.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Studies have shown that derivatives of thiazole compounds exhibit significant activity against various pathogens. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml against Mycobacterium tuberculosis H37Rv, indicating strong potential as an anti-tubercular agent .

Medicine

In medicinal applications, this compound has been explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. The compound interacts with UDP-N-acetylmuramate/L-alanine ligase, affecting peptidoglycan synthesis crucial for bacterial cell wall formation . This interaction suggests potential use as an antibiotic or anticancer agent.

Table 1: Biological Activities of this compound

| Activity Type | Target Pathogen/Cell Type | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 0.06 µg/ml (240 nM) | |

| Anticancer | Cancer cell lines (e.g., DLD1) | Potent inhibitor |

Industry

In industrial applications, this compound is utilized in developing new materials and as a catalyst in various chemical reactions due to its unique properties. Its effectiveness as a corrosion inhibitor has also been noted, with performance improving alongside increased concentration and temperature.

Case Studies

Case Study 1: Antimicrobial Activity Against M. tuberculosis

A study focused on synthesizing derivatives based on the thiazole scaffold highlighted the efficacy of methyl 2-amino-5-benzylthiazole-4-carboxylate against M. tuberculosis. This compound was found to be more effective than traditional antibiotics like thiolactomycin and isoniazid, showcasing its potential in treating resistant strains of tuberculosis .

Case Study 2: Enzyme Inhibition in Cancer Therapy

Research into the mechanism of action for this compound revealed its role in inhibiting mitotic kinesins involved in cancer cell division. The compound's ability to induce multipolar spindle formation in centrosome-amplified cancer cells indicates its therapeutic potential in targeting specific cancer types .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the enzyme topoisomerase, which is essential for DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The benzoyl group at position 5 distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Table 1: Position 5 Substituent Impact on Molecular Properties

Key Observations :

Substituent Variations at Position 2

The amino group (-NH₂) at position 2 contrasts with cyclic amines in analogs:

Key Observations :

- The amino group (-NH₂) is smaller and may enhance intermolecular interactions in crystal packing .

Research Implications

- Drug Design: The benzoyl group’s aromaticity could enhance binding to hydrophobic pockets in biological targets, while the amino group facilitates hydrogen bonding .

- Material Science: Substituent variations influence crystallinity, as seen in monoclinic crystal systems (e.g., P2₁/n space group for isopropyl analogs) .

Biological Activity

Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzyme

this compound primarily interacts with the enzyme UDP-N-acetylmuramate/L-alanine ligase. This interaction inhibits the enzyme's activity, disrupting the peptidoglycan synthesis pathway critical for bacterial cell wall formation.

Biochemical Pathways

The compound's action leads to significant molecular and cellular effects, particularly the disruption of bacterial cell wall synthesis. This mechanism results in bacterial cell death, making it a potential candidate for antimicrobial applications.

Cellular Effects

Related compounds in the 2-aminothiazole class have demonstrated a range of biological activities including:

- Antibacterial

- Antifungal

- Antiviral (anti-HIV)

- Antioxidant

- Antitumor

- Anti-inflammatory

- Analgesic

These activities suggest that this compound may similarly exhibit these properties through various biochemical interactions .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For instance, a compound structurally related to this compound exhibited micromolar inhibition of HSET (KIFC1), which is crucial for cancer cell survival in cases of centrosome amplification. This inhibition leads to multipolar mitotic spindles and subsequent cell death in cancer cells .

Antimicrobial Activity

Research has shown that thiazole derivatives possess significant antimicrobial properties. For example, certain derivatives demonstrated IC50 values ranging from 10.03 to 54.58 µg/mL against resistant strains . The presence of specific functional groups enhances their biological activity, indicating that this compound may also show similar efficacy.

Comparison with Similar Compounds

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| 2-Aminothiazole | Antibacterial, antifungal | Simpler structure with similar activities |

| Benzoylthiazole | Anticancer | Lacks carboxylate ester; less versatile |

| Thiazole-4-carboxylate | Limited activity compared to more complex derivatives | Absence of amino and benzoyl groups reduces reactivity |

This compound is unique due to its combination of functional groups that enhance its reactivity and biological activity compared to simpler analogs .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters, followed by benzoylation. Key steps include:

- Hantzsch thiazole synthesis : Reacting methyl 2-aminothiazole-4-carboxylate with benzoyl chloride under basic conditions (e.g., pyridine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Optimization focuses on controlling temperature (0–5°C for acylation to minimize side reactions) and stoichiometric ratios (1:1.2 thiazole:benzoyl chloride) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : NMR (δ ~6.5–8.5 ppm for benzoyl protons) and NMR (carbonyl signals at ~165–170 ppm) .

- IR : Stretching vibrations for C=O (ester: ~1720 cm, benzoyl: ~1680 cm) and N-H (amine: ~3300 cm) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 268.72 g/mol for CHClNOS derivatives) .

Q. How can intermediates be purified during synthesis to ensure high yields?

- Recrystallization : Use ethanol or methanol for intermediates like methyl 2-aminothiazole-4-carboxylate .

- Chromatography : Employ gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate polar byproducts .

Advanced Research Questions

Q. What methodologies are used to evaluate the antioxidant and anticancer potential of this compound?

Q. How do structural modifications (e.g., benzoyl vs. phenyl groups) impact biological activity?

- Benzoyl substitution : Enhances lipophilicity and π-π stacking with cellular targets (e.g., kinase ATP-binding pockets) .

- Amino group : Critical for hydrogen bonding; replacing it with methyl reduces activity (IC increases 10-fold in kinase inhibition assays) .

Q. How can contradictions between theoretical predictions and experimental bioactivity data be resolved?

Q. What computational approaches are used to predict binding modes with biological targets?

Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?

Q. What strategies improve the compound’s stability under physiological conditions?

Q. How can alternative derivatives be designed to enhance solubility or bioavailability?

- Ester hydrolysis : Convert methyl ester to carboxylic acid for increased hydrophilicity .

- Prodrug approaches : Introduce PEGylated or glycosylated moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.